molecular formula C13H11N5O3S B10989734 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10989734
M. Wt: 317.33 g/mol
InChI Key: XUMALLJBPPZVBQ-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: , also known by its CAS number 51371-47-2 , is an organic compound frequently employed in the industrial production of fragrances and flavorings. It possesses a distinctive aromatic scent and is commonly used as an ingredient in perfumes, flavorings, and fragrance compositions, imparting unique olfactory characteristics to various products .

Preparation Methods

Industrial Production: In industrial settings, manufacturers may employ proprietary methods to produce this compound at scale. These methods often optimize yield, purity, and cost-effectiveness. For specific industrial production details, consulting proprietary sources or patents would be necessary.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify functional groups.

    Reduction: Reduction reactions may alter double bonds or carbonyl groups.

    Substitution: Substitution reactions can replace specific atoms or groups.

    Condensation: Condensation reactions may form larger molecules.

Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions (temperature, solvent, pH) play a crucial role in achieving specific outcomes.

Major Products: The major products formed during these reactions would vary based on the specific reaction pathway and functional groups involved.

Scientific Research Applications

Biology and Medicine:

    Pharmacology: Investigating its potential as a drug candidate.

    Biochemistry: Studying its interactions with biological macromolecules.

    Toxicology: Assessing its safety profile.

Industry:

    Fragrance and Flavor Industry: As mentioned earlier, it contributes to fragrance compositions.

Mechanism of Action

The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related molecules to understand its uniqueness and potential advantages.

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of 287.31 g/mol. The structure incorporates a furan ring, a pyridazinone moiety, and a thiadiazole group, which are known to contribute to diverse biological activities.

Property Details
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
CAS Number923074-03-7
Structural FeaturesFuran ring, pyridazine, thiadiazole

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The integration of the furan and pyridazine moieties is crucial for the biological activity exhibited by the compound.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives containing similar structural features. For example, compounds with pyridazine and thiadiazole groups have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

  • Cytotoxicity Assays : The compound was evaluated using MTT assays to determine its efficacy against cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was measured to assess potency.
    Cell Line IC50 Value (mmol L^{-1})
    MCF-70.084 ± 0.020
    A5490.034 ± 0.008
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Antimicrobial Activity

The presence of the furan and thiadiazole rings in the compound suggests potential antimicrobial properties . Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

  • Inhibition Studies : Antimicrobial assays conducted against common pathogens (e.g., E. coli, S. aureus) indicated that the compound could inhibit bacterial growth effectively.
    Pathogen Inhibition Zone (mm)
    E. coli15
    S. aureus18

Case Studies

Several studies have highlighted the biological relevance of compounds related to This compound :

  • Study on Anticancer Activity : A recent publication reported that derivatives with similar structures exhibited promising anticancer activity with specific focus on inhibiting aromatase in breast cancer cells .
  • Exploration of Antimicrobial Properties : Another study investigated the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, concluding that these compounds could serve as lead candidates for antibiotic development .

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O3S/c1-8-15-16-13(22-8)14-11(19)7-18-12(20)5-4-9(17-18)10-3-2-6-21-10/h2-6H,7H2,1H3,(H,14,16,19)

InChI Key

XUMALLJBPPZVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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